molecular formula C23H17ClN2O3 B11636545 5-(4-chlorophenyl)-2-(7-methoxy-1,3-benzodioxol-5-yl)-4-phenyl-1H-imidazole

5-(4-chlorophenyl)-2-(7-methoxy-1,3-benzodioxol-5-yl)-4-phenyl-1H-imidazole

Cat. No.: B11636545
M. Wt: 404.8 g/mol
InChI Key: XNVJEJGFPYYHPX-UHFFFAOYSA-N
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Description

4-(4-CHLOROPHENYL)-2-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-PHENYL-1H-IMIDAZOLE is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENYL)-2-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-PHENYL-1H-IMIDAZOLE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.

    Substitution reactions: Introduction of the 4-chlorophenyl, 7-methoxy-2H-1,3-benzodioxol-5-yl, and phenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROPHENYL)-2-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-PHENYL-1H-IMIDAZOLE can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common organic solvents like dichloromethane, ethanol, or acetonitrile.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)-2-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-PHENYL-1H-IMIDAZOLE would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-CHLOROPHENYL)-2-(2,4-DICHLOROPHENYL)-5-PHENYL-1H-IMIDAZOLE
  • 4-(4-CHLOROPHENYL)-2-(3,4-DIMETHOXYPHENYL)-5-PHENYL-1H-IMIDAZOLE

Uniqueness

4-(4-CHLOROPHENYL)-2-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-PHENYL-1H-IMIDAZOLE is unique due to the presence of the 7-methoxy-2H-1,3-benzodioxol-5-yl group, which can impart distinct chemical and biological properties compared to other imidazole derivatives.

Properties

Molecular Formula

C23H17ClN2O3

Molecular Weight

404.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-(7-methoxy-1,3-benzodioxol-5-yl)-4-phenyl-1H-imidazole

InChI

InChI=1S/C23H17ClN2O3/c1-27-18-11-16(12-19-22(18)29-13-28-19)23-25-20(14-5-3-2-4-6-14)21(26-23)15-7-9-17(24)10-8-15/h2-12H,13H2,1H3,(H,25,26)

InChI Key

XNVJEJGFPYYHPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3=NC(=C(N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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